Amprolio

Descripción general

Descripción

El amprolio es un compuesto orgánico que se utiliza principalmente como coccidiostato en aves de corral. Es un análogo de la tiamina que inhibe el transporte de tiamina, que es esencial para el crecimiento y la supervivencia de los parásitos de la coccidia. Este compuesto se utiliza ampliamente en la industria avícola para prevenir y tratar la coccidiosis, una enfermedad parasitaria causada por especies de Eimeria .

Aplicaciones Científicas De Investigación

El amprolio tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo en estudios de análogos de tiamina y sus interacciones con los sistemas biológicos.

Biología: Se emplea en la investigación sobre la coccidiosis y otras enfermedades parasitarias, en particular para comprender los mecanismos de inhibición del transporte de tiamina.

Medicina: Se investiga su posible uso en el tratamiento de infecciones parasitarias en humanos y animales.

Industria: Se utiliza como aditivo en la alimentación en la industria avícola para prevenir y controlar la coccidiosis

Mecanismo De Acción

El amprolio actúa como antagonista de la tiamina debido a su similitud estructural con la tiamina (vitamina B1). Compite con la tiamina por la absorción de los parásitos Eimeria, bloqueando eficazmente la absorción de tiamina. Esta inhibición impide que los parásitos sinteticen carbohidratos, lo que lleva a su inanición y muerte. El sistema de transporte de tiamina en los parásitos es más sensible al this compound que el del hospedador, lo que lo convierte en un coccidiostato seguro y eficaz .

Análisis Bioquímico

Biochemical Properties

Amprolium, by virtue of being a thiamine analogue, interacts with the thiamine transporter of Eimeria species . It blocks the thiamine uptake, thereby preventing carbohydrate synthesis . This interaction with the thiamine transporter is crucial for its role as a coccidiostat.

Cellular Effects

Amprolium’s primary cellular effect is on Eimeria species, a type of protozoan parasite. By mimicking thiamine and blocking its uptake, amprolium induces thiamine deficiency in these parasites, leading to their malnutrition and eventual death . This effect is particularly significant in the context of coccidiosis treatment in poultry .

Molecular Mechanism

The molecular mechanism of amprolium centers around its structural similarity to thiamine. This allows it to compete with thiamine for uptake by Eimeria species . By blocking thiamine uptake, it disrupts the carbohydrate synthesis that the parasites rely on for growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, amprolium’s effects have been observed to cause decreases in bodyweight gain and tissue thiamine concentrations in rats receiving daily doses of the compound . This suggests a selective inhibition of thiamine uptake, which is a key aspect of its mechanism of action .

Dosage Effects in Animal Models

In animal models, the effects of amprolium vary with dosage. For instance, in dogs and cats, various doses are suggested for the treatment of coccidiosis . Overdoses can lead to thiamine deficiency, which may result in neurological signs .

Metabolic Pathways

Amprolium’s role in metabolic pathways is primarily linked to its inhibition of thiamine uptake. Thiamine is a coenzyme in several key metabolic pathways, including those involved in carbohydrate metabolism . By blocking thiamine uptake, amprolium can disrupt these pathways, particularly in organisms that are sensitive to it, such as Eimeria species .

Transport and Distribution

Amprolium is transported and distributed within cells and tissues via thiamine transport mechanisms . Its structural similarity to thiamine allows it to compete for uptake by these transporters .

Subcellular Localization

The subcellular localization of amprolium is likely to be similar to that of thiamine, given its structural similarity. Thiamine and its phosphate derivatives are known to be present in all cellular compartments, including the cytosol, mitochondria, and nucleus

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de amprolio implica varios pasos. El proceso comienza con la condensación de etoximaletilenemalononitrilo con acetamidina para formar una pirimidina sustituida. Esta reacción probablemente implica la adición conjugada del nitrógeno de la amidina al malononitrilo, seguida de la pérdida de etoxiato y la adición posterior del nitrógeno de amidina restante a uno de los nitrilos, lo que lleva a la formación de la pirimidina. El nitrilo se reduce entonces al compuesto aminometil correspondiente. La metilación exhaustiva de la amina seguida del desplazamiento del nitrógeno cuaternario activado por el ion bromuro proporciona el intermedio clave. Finalmente, el desplazamiento del halógeno por α-picolina da this compound .

Métodos de producción industrial

En entornos industriales, el this compound se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, el pH y la composición del disolvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El amprolio se somete a varias reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: La reducción del this compound implica la conversión de grupos nitrilo en grupos aminometil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como los iones bromuro y la α-picolina se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias pirimidinas sustituidas y derivados aminometil, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El amprolio es único entre los coccidiostatos debido a su mecanismo de acción específico como antagonista de la tiamina. Compuestos similares incluyen:

Piritiamina: Otro antagonista de la tiamina que inhibe la esterificación de la tiamina con ácido fosfórico.

Oxitiamina: Inhibe la coenzima cocarboxilasa de la tiamina.

Sulfonamidas: A menudo se utilizan junto con el this compound por sus efectos sinérgicos en la prevención de la coccidiosis

La singularidad del this compound reside en su alta especificidad para el sistema de transporte de tiamina de los parásitos Eimeria, lo que lo hace particularmente eficaz durante la fase de esquizogonia del ciclo de vida del parásito .

Propiedades

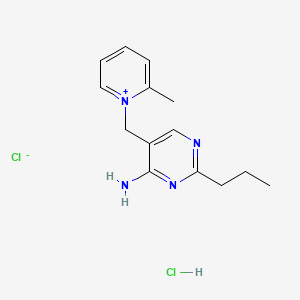

IUPAC Name |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3053-18-7 | |

| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0045547 | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Amprolium hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-88-2, 3053-18-7, 121-25-5 | |

| Record name | Amprolium hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amprolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.